
6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H28N4O2S and its molecular weight is 448.59. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Properties
Research into pyrimidine derivatives, including compounds structurally related to 6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one, has demonstrated significant potential in anticancer and anti-inflammatory applications. For instance, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, showing promise for cancer and inflammation treatment. Similarly, Patel et al. (2012) developed thiazolidinone derivatives with antimicrobial properties, potentially beneficial for treating infections related to cancer and other diseases. These studies highlight the diverse therapeutic potential of pyrimidine derivatives in oncology and anti-inflammatory treatments (Rahmouni et al., 2016; Patel et al., 2012).
Antimicrobial and Antitubercular Activity
Compounds with a pyrimidine backbone have shown remarkable antimicrobial and antitubercular activities. Vavaiya et al. (2022) developed a series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives, demonstrating significant in vitro and in silico antitubercular activity against Mycobacterium tuberculosis. This suggests that modifications to the pyrimidine structure could lead to effective treatments for tuberculosis and other bacterial infections (Vavaiya et al., 2022).
Enzyme Inhibition for Therapeutic Applications
The structural versatility of pyrimidine derivatives enables the inhibition of various enzymes, which is crucial for developing new therapeutic agents. For example, Asghari et al. (2016) synthesized new derivatives evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes, demonstrating the compound's potential to act as a scaffold for designing enzyme inhibitors with therapeutic applications (Asghari et al., 2016).
Nonlinear Optical (NLO) Materials
Pyrimidine derivatives also show potential in the field of nonlinear optics (NLO), which are crucial for optical computing and telecommunications. Hussain et al. (2020) explored the NLO properties of thiopyrimidine derivatives, revealing significant NLO activity that could be harnessed for optoelectronic applications, demonstrating the compound's versatility beyond biomedical applications (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
4-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-(1-phenylethylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-18-22(24(31)27-25(26-18)32-19(2)20-9-5-3-6-10-20)17-23(30)29-15-13-28(14-16-29)21-11-7-4-8-12-21/h3-12,19H,13-17H2,1-2H3,(H,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCDAXLRMNHDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC(C)C2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

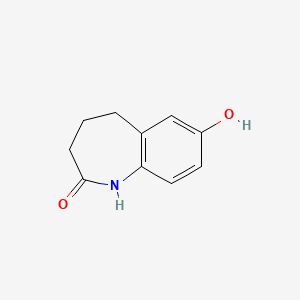
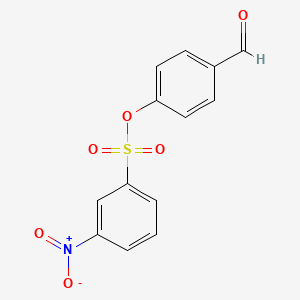
![Ethyl 2-({[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B2719895.png)
![8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719896.png)
![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2719897.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide](/img/structure/B2719901.png)
![3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B2719903.png)
![6-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2719904.png)
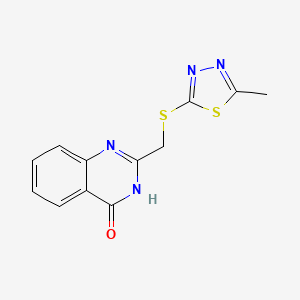
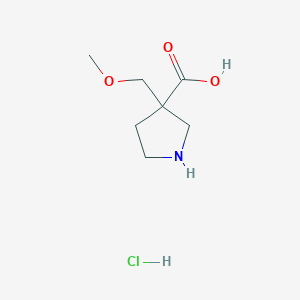
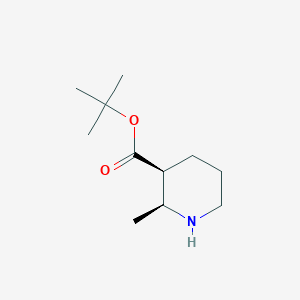

amino]-4-oxobutanoic acid](/img/structure/B2719915.png)
